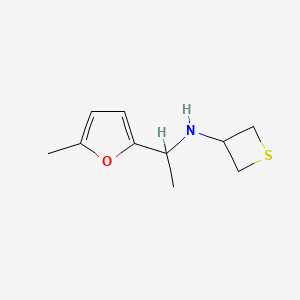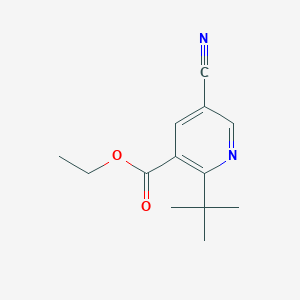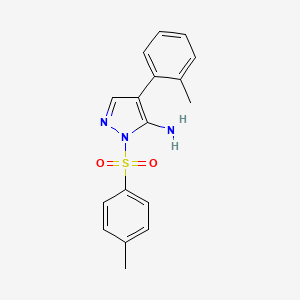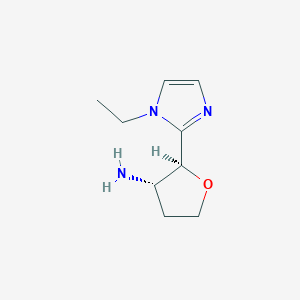![molecular formula C9H12O2 B12988451 (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one CAS No. 1807938-84-6](/img/structure/B12988451.png)
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R)-4-Oxaspiro[bicyclo[320]heptane-6,1’-cyclobutan]-7-one is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutan]-7-one typically involves the use of photochemistry and cycloaddition reactions. One common method is the [2 + 2] cycloaddition, which allows for the formation of the spirocyclic structure. This reaction often requires the use of photoredox catalysts and blue LED irradiation to achieve high yields and diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutan]-7-one are not well-documented, the principles of photochemistry and cycloaddition can be scaled up for larger-scale synthesis. The use of continuous flow reactors and advanced photoredox catalysts can facilitate the efficient production of this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutan]-7-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutan]-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutan]-7-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,5S)-Spiro[bicyclo[3.2.0]heptane-2,2’-[1,3]dioxolane]
- Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S)-
- Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, [1S-(1α,3α,5α)]-
Uniqueness
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutan]-7-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
1807938-84-6 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(1R,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one |
InChI |
InChI=1S/C9H12O2/c10-7-6-2-5-11-8(6)9(7)3-1-4-9/h6,8H,1-5H2/t6-,8-/m1/s1 |
Clé InChI |
JZUWEBMBMMLTLH-HTRCEHHLSA-N |
SMILES isomérique |
C1CC2(C1)[C@H]3[C@@H](C2=O)CCO3 |
SMILES canonique |
C1CC2(C1)C3C(C2=O)CCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine](/img/structure/B12988401.png)

![2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine](/img/structure/B12988407.png)
![2-[cis-3-fluorocyclobutyl]-1H-imidazole](/img/structure/B12988419.png)
![(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12988439.png)
![Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12988440.png)
![3'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12988455.png)


